4-Cyclopropyl-6-ethylpyrimidin-2-amine
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Overview
Description
4-Cyclopropyl-6-ethylpyrimidin-2-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol It is a pyrimidine derivative, characterized by the presence of a cyclopropyl group at the 4-position and an ethyl group at the 6-position of the pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of 4-Cyclopropyl-6-ethylpyrimidin-2-amine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
As a pyrimidine derivative, it may potentially influence pathways involving pyrimidine metabolism .
Pharmacokinetics
Its molecular weight (16322 g/mol) suggests that it may have favorable absorption and distribution characteristics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical entities can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-ethylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine in the presence of a base, followed by cyclization with formamide . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are also implemented to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-ethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Cyclopropyl-6-ethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
4-Cyclopropyl-6-ethylpyrimidin-2-amine can be compared with other pyrimidine derivatives:
4-Cyclopropyl-6-methylpyrimidin-2-amine: Similar structure but with a methyl group instead of an ethyl group.
4-Cyclopropyl-6-propylpyrimidin-2-amine: Similar structure but with a propyl group instead of an ethyl group.
4-Cyclopropyl-6-isopropylpyrimidin-2-amine: Similar structure but with an isopropyl group instead of an ethyl group.
These compounds share similar chemical properties but may exhibit different biological activities due to the variations in their alkyl substituents.
Properties
IUPAC Name |
4-cyclopropyl-6-ethylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7-5-8(6-3-4-6)12-9(10)11-7/h5-6H,2-4H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJJCKAEOMSUDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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